molecular formula C16H11ClN6O3 B3724367 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone

5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone

Cat. No. B3724367
M. Wt: 370.75 g/mol
InChI Key: SPUMCIIAAAPEPR-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as CLN, is a chemical compound that has been extensively studied in the field of scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 365.79 g/mol. CLN has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not yet fully understood. However, it is believed that the compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to inhibit the activity of several enzymes, including tyrosinase and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce oxidative stress. 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is also stable under a wide range of conditions, making it suitable for various experimental setups. However, 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. One potential area of research is the development of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone and its potential applications in various fields, including environmental science.

Scientific Research Applications

5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

4-chloro-2-nitro-6-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6O3/c17-12-6-11(15(24)14(7-12)23(25)26)8-18-21-16-20-13(9-19-22-16)10-4-2-1-3-5-10/h1-9,24H,(H,20,21,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUMCIIAAAPEPR-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.